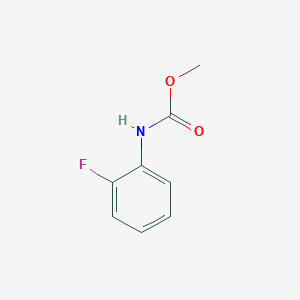

methyl (2-fluorophenyl)carbamate

Description

Methyl (2-fluorophenyl)carbamate is a carbamate derivative featuring a fluorine atom at the ortho position of the phenyl ring. Carbamates are widely studied for their biological activities, including pesticidal, pharmaceutical, and enzymatic inhibition properties. This compound has been synthesized via reactions involving dimethyl carbonate and nitroarenes, yielding a 52% product (as per NMR characterization: δ 7.32–6.98 ppm for aromatic protons, δ 3.62 ppm for methyl carbamate, and δ -121.57 ppm for fluorine in $^{19}\text{F}$ NMR) . Its structure-activity relationships (SAR) are influenced by the fluorine substituent’s electronic and steric effects, which modulate reactivity and interactions with biological targets.

Propriétés

Numéro CAS |

16664-12-3 |

|---|---|

Formule moléculaire |

C8H8FNO2 |

Poids moléculaire |

169.15 g/mol |

Nom IUPAC |

methyl N-(2-fluorophenyl)carbamate |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11) |

Clé InChI |

UQXGLXYIKIRYHD-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)NC1=CC=CC=C1F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-fluorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Industrial Production Methods

Industrial production of methyl N-(2-fluorophenyl)carbamate often employs large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

methyl (2-fluorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, amines, and substituted phenyl carbamates, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

methyl (2-fluorophenyl)carbamate has several scientific research applications:

Mécanisme D'action

The mechanism of action of methyl N-(2-fluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

- Methyl (4-Fluorophenyl)Carbamate (Flubendazole Analog) : Substitution at the para position (e.g., in flubendazole, methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate) enhances antiparasitic activity compared to ortho-substituted derivatives. The para-fluorine improves lipophilicity and target binding in helminths .

- This derivative is less toxic than ethyl carbamates but lacks pesticidal efficacy .

Table 1: Influence of Substituent Position on Properties

Alkyl Chain Variations: Methyl vs. Ethyl Carbamates

- Methyl Carbamates: Generally non-genotoxic, as methyl groups cannot form reactive epoxides during metabolism. This compound is less carcinogenic than ethyl analogs .

- Ethyl Carbamates: Ethyl derivatives (e.g., ethyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate, a fentanyl analog) exhibit higher carcinogenicity and stronger acetylcholinesterase inhibition. In MRSA studies, ethyl carbamates showed 8-fold improved resistance-modifying activity over methyl variants .

Table 2: Methyl vs. Ethyl Carbamate Comparison

Functional Group Modifications

- Halogenated Derivatives: Bromine or chlorine substitution (e.g., phenyl (2-chloro-4-hydroxyphenyl)carbamate) increases electrophilicity, enhancing reactivity in nucleophilic environments. However, bromine analogs like methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate may pose higher toxicity risks .

- Nitro and Hydroxyl Groups : Nitro-containing carbamates (e.g., methyl (2-fluoro-2,2-dinitroethyl)carbamate) exhibit explosive hazards but are valuable intermediates in fluorination reactions .

Table 3: Impact of Functional Groups

Lipophilicity and Pharmacokinetics

Lipophilicity (log P) is critical for bioavailability. This compound has a calculated log k (HPLC) comparable to other fluorinated carbamates but lower than chlorinated analogs. For instance, 4-chloro-2-aminophenyl carbamates exhibit higher log P values, improving blood-brain barrier penetration but increasing neurotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.